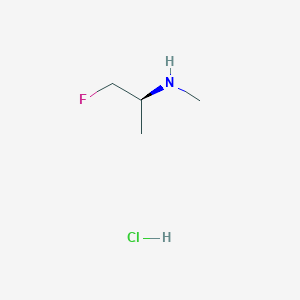

(2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

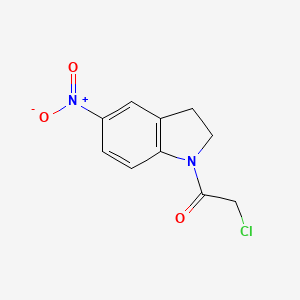

The compound "(2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated compounds and their synthesis, which can provide insights into the properties and reactivity of similar fluorinated amines. For instance, the synthesis of optically active fluorinated compounds is a topic of interest due to their potential applications in pharmaceuticals and as chiral resolution reagents .

Synthesis Analysis

The synthesis of related fluorinated compounds involves the use of enantiopure starting materials and regioselective reactions. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is synthesized from enantiopure (2S,3S)-phenylglycidol and can react with α-chiral amines through regioselective ring-opening . Another approach is the transition-metal-free synthesis of 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride, which uses inexpensive reagents and achieves high yields and chemoselectivity . Additionally, the synthesis of optically active 2-fluoropropanoic acid and its analogs from corresponding optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide has been reported, yielding products of high enantiomeric purity .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their reactivity and potential applications. The papers describe the use of NMR and HPLC to identify and quantify diastereomeric products formed from reactions with chiral amines, indicating the importance of molecular structure in the analysis of these compounds . The stereochemistry of the fluorinated center plays a significant role in the reactivity and selectivity of the reactions.

Chemical Reactions Analysis

Fluorinated compounds participate in various chemical reactions, often involving nucleophilic substitution or ring-opening. The reactivity of these compounds can be influenced by the presence of the fluorine atom, which can affect the electronic properties of the molecule. For example, the reaction of N-(2-chloro-1,1,2-trifluoroethyl)diethylamine with sugars to give chlorofluoroacetates demonstrates the reactivity of fluorinated amines with different functional groups . The synthesis of (2R)- and (2S)-3-fluoroalanine and their N-methyl derivatives also showcases the incorporation of fluorinated amino acids into peptide scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amines, such as solubility, boiling point, and stability, are influenced by the presence of the fluorine atom. The papers do not provide specific details on the physical properties of "(2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride," but the methodologies used for the synthesis and analysis of related compounds suggest that these properties are important for the isolation and characterization of the products .

Wissenschaftliche Forschungsanwendungen

CO2 Capture Efficiency Improvement

A study comparing different amine-based solvents for CO2 capture identified 2-amino-2-methylpropanol (AMP) as a potential efficient absorbent. AMP showed promising results in absorption/desorption loops at an industrial scale, indicating that replacing monoethanolamine (MEA) with AMP could significantly enhance CO2 capture units' efficiency, reducing energy requirements by 20% and solvent consumption by 15% (Hüser, Schmitz, & Kenig, 2017).

Environmental Impact and Degradation

Research on fluoroquinolone antibiotics and structurally related amines' reaction with chlorine dioxide revealed insights into environmental degradation processes. This study is crucial for understanding how such compounds behave during water disinfection treatments, highlighting the importance of addressing potential environmental impacts (Wang, He, & Huang, 2010).

Analytical Chemistry Applications

In analytical chemistry, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been introduced as a versatile reagent for determining the enantiomeric excess (ee) of α-chiral amines. This reagent, through regioselective ring-opening reactions with a variety of α-chiral primary and secondary amines, facilitates straightforward analysis of scalemic mixtures, showcasing the utility of fluorinated compounds in precise chemical analysis (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).

Pharmaceutical Research and Development

In pharmaceutical research, fluorine-substituted compounds, including amines, have garnered interest due to their unique physicochemical properties and prevalence in biologically active compounds. A study on optimizing Lennard‐Jones parameters for polar‐neutral compounds, including fluorine-substituted amines, provided insights into the behavior of such molecules in aqueous solutions, beneficial for designing new drugs with improved efficacy and reduced side effects (Chen, Yin, & MacKerell, 2002).

Advanced Materials and Chemical Synthesis

Research into reactions of aromatic methyl ketimines with halonitriles opened new pathways to synthesize fluoro- and chloro-containing pyrimidines. These compounds, featuring two polyhaloalkyl groups, are valuable for developing novel materials and chemicals with unique properties (Sosnovskikh, Usachev, & Röschenthaler, 2002).

Safety And Hazards

This involves understanding the potential risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Zukünftige Richtungen

This involves predicting or proposing future research directions. It could be based on the current understanding of the compound and its potential applications.

Eigenschaften

IUPAC Name |

(2S)-1-fluoro-N-methylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN.ClH/c1-4(3-5)6-2;/h4,6H,3H2,1-2H3;1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDLYIUHQCZKME-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CF)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)

![N-(3-methylbutyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2521655.png)

![N-(2,6-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2521656.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2521657.png)

![N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2521659.png)

![8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2521662.png)